molecular formula C20H21N3O4S B2499205 methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 473804-24-9

methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2499205
CAS No.: 473804-24-9
M. Wt: 399.47
InChI Key: KSOZEWMJYMLMFI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline and benzothiophene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,2,3,4-tetrahydroquinoxaline with an acylating agent to form the acetamido intermediate. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combined quinoxaline and benzothiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-20(26)17-11-6-2-5-9-15(11)28-19(17)23-16(24)10-14-18(25)22-13-8-4-3-7-12(13)21-14/h3-4,7-8,14,21H,2,5-6,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZEWMJYMLMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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